![molecular formula C20H30O5 B4892684 diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate](/img/structure/B4892684.png)
diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate, also known as DPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPM is a member of the malonate ester family, which has been widely used in organic synthesis.
Mechanism of Action
The mechanism of action of diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate in biological systems is not yet fully understood. However, studies have shown that diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate can inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.
Biochemical and Physiological Effects:
diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate can induce cell death in cancer cells, inhibit the growth of fungi and viruses, and reduce inflammation. In animal studies, diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate has been shown to have antioxidant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost compared to other chemical compounds.
Future Directions
There are several potential future directions for research on diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate. One area of interest is the development of diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate-based drugs for the treatment of cancer, fungal infections, and viral infections. Another area of interest is the use of diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate in the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate in biological systems.
Synthesis Methods
Diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate can be synthesized through a multistep reaction process involving the reaction of 3,4-dimethylphenol with 5-bromopentanoic acid, followed by esterification with diethyl malonate. The final product is obtained through a decarboxylation reaction.
Scientific Research Applications
Diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate has been studied extensively for its potential use in various scientific fields, including drug development, material science, and catalysis. In drug development, diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate has been shown to have anticancer, antifungal, and antiviral properties. In material science, diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate has been used as a building block for the synthesis of polymers and dendrimers. In catalysis, diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate has been used as a ligand in metal-catalyzed reactions.
properties
IUPAC Name |
diethyl 2-[5-(3,4-dimethylphenoxy)pentyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-5-23-19(21)18(20(22)24-6-2)10-8-7-9-13-25-17-12-11-15(3)16(4)14-17/h11-12,14,18H,5-10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQPNWIKXAYWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCOC1=CC(=C(C=C1)C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[5-(3,4-dimethylphenoxy)pentyl]propanedioate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4892603.png)
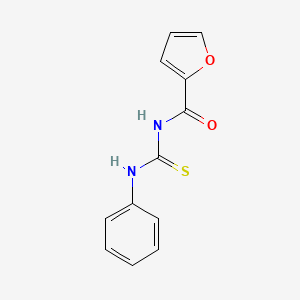
![N-[2-(4-methoxyphenoxy)ethyl]-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B4892620.png)
![2-(2-bromo-4-methylphenoxy)-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4892628.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylbutanamide](/img/structure/B4892634.png)
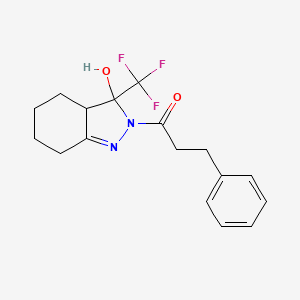
![2-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4892666.png)
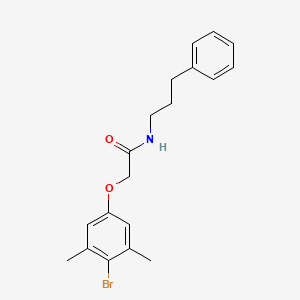
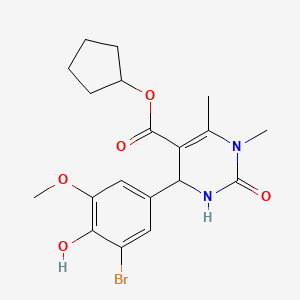
![6-({[4-(4-fluorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4892680.png)

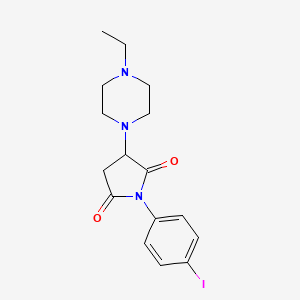

![5-[benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride](/img/structure/B4892707.png)